molecular formula C8H12N2S B2721957 3-[(Ethylsulfanyl)methyl]pyridin-2-amine CAS No. 1247579-87-8

3-[(Ethylsulfanyl)methyl]pyridin-2-amine

Cat. No.: B2721957
CAS No.: 1247579-87-8
M. Wt: 168.26
InChI Key: GCQQZXIZLRGDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(Ethylsulfanyl)methyl]pyridin-2-amine” is a chemical compound with the CAS Number: 1247579-87-8 . It has a molecular weight of 168.26 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2S/c1-2-11-6-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3,(H2,9,10) . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Organic Reactions

  • 3-[(Ethylsulfanyl)methyl]pyridin-2-amine is involved in various chemical synthesis processes. For instance, Zhu et al. (2003) describe a phosphine-catalyzed annulation process, highlighting the potential application of similar compounds in organic synthesis (Zhu, Lan, & Kwon, 2003).
  • Fleck et al. (2003) discuss the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in antibiotic preparation, demonstrating the relevance of pyridin-2-amine derivatives in pharmaceutical synthesis (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Catalysis and Reaction Mechanisms

  • Research by Zaitsev et al. (2005) on palladium-catalyzed arylation shows the role of pyridine-containing directing groups, such as this compound, in facilitating beta-arylation of carboxylic acid derivatives (Zaitsev, Shabashov, & Daugulis, 2005).
  • The study by Anderegg et al. (1977) on the thermodynamics of metal complex formation with pyridine derivatives underscores the significance of such compounds in understanding complex chemical interactions (Anderegg, Hubmann, Podder, & Wenk, 1977).

Photoredox Catalysis

  • Ociepa et al. (2018) explore the use of amines in metal-free photoredox catalysis, highlighting the potential application of this compound in the formation of complex molecular structures (Ociepa, Turkowska, & Gryko, 2018).

Organic and Medicinal Chemistry

Material Science and Nanotechnology

  • Lv et al. (2014) discuss the application of amine-based materials in polymer solar cells, where derivatives of pyridin-2-amine could be significant (Lv, Lei, Zhu, Hirai, & Chen, 2014).

Environmental Chemistry

  • Sacher et al. (1997) analyze aliphatic amines in waste and surface water, showcasing the environmental relevance of pyridin-2-amine compounds (Sacher, Lenz, & Brauch, 1997).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Properties

IUPAC Name

3-(ethylsulfanylmethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-2-11-6-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQQZXIZLRGDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.